Isoxsuprine-monoester-1

Description

Properties

IUPAC Name |

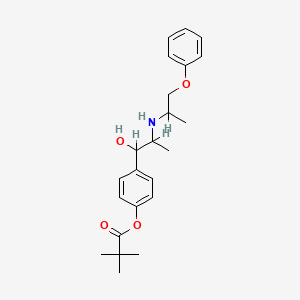

[4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4/c1-16(15-27-19-9-7-6-8-10-19)24-17(2)21(25)18-11-13-20(14-12-18)28-22(26)23(3,4)5/h6-14,16-17,21,24-25H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYOFBVPJIPEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986187 | |

| Record name | 4-{1-Hydroxy-2-[(1-phenoxypropan-2-yl)amino]propyl}phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67160-74-1 | |

| Record name | 4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67160-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)-, pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067160741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{1-Hydroxy-2-[(1-phenoxypropan-2-yl)amino]propyl}phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[1-hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Isoxsuprine-Monoester-1: A Technical Guide

An In-depth Exploration of the Core Pharmacological Actions of a Long-Acting Peripheral Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxsuprine-monoester-1 is a long-acting peripheral vasodilator, identified as a monoester derivative of the parent compound, isoxsuprine.[1][2] While detailed mechanistic studies specifically on this compound are not extensively available in the public domain, its pharmacological activity is understood to be mediated through its conversion to isoxsuprine. Preliminary studies on isoxsuprine esters, such as the pivaloyl ester, indicate a more gradual and prolonged effect on blood pressure compared to the parent drug, suggesting a prodrug mechanism. This guide synthesizes the available data on isoxsuprine to elucidate the potential mechanism of action of its monoester derivative, providing a comprehensive resource for the scientific community.

Introduction: The Prodrug Concept and a Controversial Parent Compound

This compound is designed as a long-acting peripheral vasodilator.[1][2] The esterification of the phenolic group of isoxsuprine is a chemical modification aimed at altering its pharmacokinetic profile, likely to prolong its therapeutic effect. The core pharmacology of this compound is therefore intrinsically linked to the mechanism of action of isoxsuprine itself.

The mechanism of action of isoxsuprine has been a subject of scientific debate. It is a benzyl alcohol derivative with vasodilator activity, but the precise molecular interactions remain controversial.[3] While some evidence points towards beta-adrenergic agonism, other studies suggest a primary role of alpha-adrenergic blockade, and even direct effects on smooth muscle contractility that are independent of adrenergic receptors.[3][4] This guide will explore these potential pathways.

Potential Mechanisms of Action of the Active Metabolite, Isoxsuprine

The vasodilatory effects of isoxsuprine, the active form of this compound, are likely multifactorial, with different mechanisms potentially dominating in different vascular beds and tissues.

Beta-Adrenergic Agonism

One of the most frequently cited mechanisms for isoxsuprine is its action as a beta-adrenergic agonist, with a particular affinity for β2 receptors.[2] Stimulation of these receptors in the smooth muscle of blood vessels initiates a signaling cascade that leads to vasodilation.

-

Signaling Pathway:

-

Isoxsuprine binds to β2-adrenergic receptors on the surface of vascular smooth muscle cells.

-

This binding activates the associated G-protein (Gs), leading to the activation of adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

-

Inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

-

Alpha-Adrenoceptor Blockade

In contrast to its proposed beta-agonist activity, compelling evidence, particularly from studies on equine digital arteries, suggests that the primary vasodilatory effect of isoxsuprine in this tissue is due to alpha-adrenoceptor blockade. This study indicated that isoxsuprine has a higher affinity for alpha- than beta-adrenoceptors in horse arterial smooth muscle.

-

Mechanism of Blockade:

-

Norepinephrine, an endogenous vasoconstrictor, normally binds to α1-adrenergic receptors on vascular smooth muscle.

-

This binding activates a Gq-protein, leading to the activation of Phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 triggers the release of Ca2+ from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC).

-

The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently MLCK, resulting in vasoconstriction.

-

Isoxsuprine acts as an antagonist at the α1-adrenergic receptor, blocking the binding of norepinephrine and thereby inhibiting this vasoconstrictive pathway.

-

Non-Adrenergic Mechanisms

Research on gravid human myometrium has suggested that the relaxant effects of isoxsuprine in this tissue may not be mediated by beta-adrenoceptors. This is based on the low potency of isoxsuprine and the inability of the beta-blocker propranolol to inhibit its effects. This suggests a possible direct action on the smooth muscle, although the precise mechanism in this context remains to be fully elucidated.

Quantitative Data for Isoxsuprine

The following table summarizes the available quantitative data for the parent compound, isoxsuprine, from a study on equine digital arteries.

| Parameter | Value | Tissue/Preparation |

| log EC50 | -6.33 (95% CI: -5.98 to -6.68) | Noradrenaline-precontracted equine digital artery |

| pKB (vs. Noradrenaline) | 6.90 (95% CI: 6.60 to 7.20) | Equine digital artery |

| pKB (Prazosin) | 8.04 (95% CI: 7.40 to 8.68) | Equine digital artery |

| Relative Affinity for Beta-adrenoceptors | 100 times lower than isoprenaline | Fowl caecum |

Experimental Protocols for Isoxsuprine

The following are summaries of the methodologies used in key studies on isoxsuprine.

Vasodilatory Mechanism in Equine Digital Artery

-

Objective: To investigate the vasodilatory mechanism of isoxsuprine.

-

Preparation: Isolated equine digital arteries.

-

Methodology:

-

Arterial preparations were precontracted with an alpha-adrenoceptor agonist (noradrenaline).

-

The vasodilatory effect of isoxsuprine was measured, and a log EC50 value was determined.

-

The effect of isoxsuprine on preparations precontracted with PGF2α was also assessed.

-

Dose-response curves for noradrenaline were generated in the presence and absence of isoxsuprine to determine its antagonist affinity (pKB).

-

The affinity of the selective alpha1-adrenergic antagonist prazosin was also determined for comparison.

-

Beta-Adrenoceptor Affinity in Fowl Caecum

-

Objective: To determine the affinity of isoxsuprine for beta-adrenoceptors.

-

Preparation: Fowl caecum, a tissue with a high density of beta-adrenoceptors and negligible alpha-adrenoceptors.

-

Methodology:

-

The relative potencies of isoxsuprine and the non-selective beta-agonist isoprenaline were compared.

-

The affinity of isoxsuprine for beta-adrenoceptors was determined relative to that of isoprenaline.

-

Conclusion and Future Directions

The mechanism of action of this compound is predicated on its conversion to the active parent compound, isoxsuprine. The available evidence for isoxsuprine points to a complex pharmacology that includes both beta-adrenergic agonism and alpha-adrenergic antagonism, with the dominant mechanism likely being tissue- and species-dependent. The finding that isoxsuprine's effects may be due to alpha-adrenoceptor blockade in equine arteries, while it is often described as a beta-agonist, highlights the need for further research to delineate its precise molecular interactions in different therapeutic contexts.

For a complete understanding of this compound, future research should focus on:

-

Pharmacokinetic studies: To detail the in vivo conversion of the monoester to isoxsuprine.

-

Receptor binding assays: To definitively determine the binding profile and affinities of isoxsuprine and its metabolites for a full panel of adrenergic and other receptors.

-

Functional assays: In a variety of human vascular and uterine tissues to clarify the dominant mechanism of action in clinically relevant settings.

This technical guide provides a framework for understanding the potential mechanisms of action of this compound based on the current knowledge of its parent compound. Further targeted research on the monoester itself is crucial for a comprehensive understanding of its pharmacology and for optimizing its clinical application.

References

Synthesis of Isoxsuprine-Monoester-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of Isoxsuprine-monoester-1, a pivaloyl ester of the peripheral vasodilator Isoxsuprine. Intended as a long-acting prodrug, this compound is designed to gradually release the active parent compound, Isoxsuprine, thereby prolonging its therapeutic effects. This document outlines a probable synthetic protocol, summarizes key quantitative data, and presents visual representations of the synthetic pathway, the relevant biological signaling pathway of Isoxsuprine, and a general experimental workflow for prodrug development. The information is curated for researchers, scientists, and professionals in the field of drug development.

Introduction

Isoxsuprine is a beta-adrenergic agonist that induces direct relaxation of vascular and uterine smooth muscle.[1] Its vasodilating properties are primarily utilized in the treatment of peripheral vascular diseases.[1] However, the therapeutic efficacy of Isoxsuprine can be limited by its relatively short biological half-life. To address this, prodrug strategies, such as the synthesis of ester derivatives, have been explored to achieve a more sustained release and prolonged duration of action.

This compound, specifically the pivaloyl ester of Isoxsuprine, was synthesized and investigated for its potential as a long-acting peripheral vasodilator.[2][3] The esterification of the phenolic hydroxyl group of Isoxsuprine is intended to create a latent form of the drug, which upon in vivo hydrolysis, regenerates the active Isoxsuprine.

Synthesis of this compound

General Reaction Scheme

The reaction proceeds via the acylation of the phenolic hydroxyl group of Isoxsuprine using pivaloyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Postulated Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on general principles of organic chemistry, as the full text of the primary reference is not available.

Materials:

-

Isoxsuprine hydrochloride

-

Pivaloyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of Isoxsuprine Free Base: Isoxsuprine hydrochloride is converted to its free base by dissolving it in water and adjusting the pH to basic (e.g., pH 9-10) with a suitable base like sodium carbonate. The free base is then extracted with an organic solvent such as ethyl acetate and dried.

-

Esterification Reaction:

-

To a solution of Isoxsuprine free base in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), an excess of pyridine is added.

-

The solution is cooled in an ice bath (0 °C).

-

Pivaloyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the addition of water or a saturated solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: The purified product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Quantitative Data

The following table summarizes the known and anticipated quantitative data for this compound. The exact yield and detailed analytical data would be found in the primary literature.[2]

| Parameter | Value | Reference |

| Compound Name | This compound (Pivaloyl ester of Isoxsuprine) | [2][3] |

| Molecular Formula | C₂₃H₃₁NO₄ | [3] |

| Molecular Weight | 385.50 g/mol | [3] |

| CAS Number | 67160-74-1 | [3] |

| Appearance | Likely a solid or viscous oil | Inferred |

| Yield | Data not available from abstract | [2] |

| Melting Point | Data not available from abstract | [2] |

| ¹H NMR Data | Data not available from abstract | [2] |

| ¹³C NMR Data | Data not available from abstract | [2] |

| IR Data | Data not available from abstract | [2] |

| Mass Spec Data | Data not available from abstract | [2] |

Biological Context: Isoxsuprine Signaling Pathway

This compound is a prodrug that releases Isoxsuprine, which then exerts its pharmacological effects. Isoxsuprine acts as a β-adrenergic receptor agonist.[1] The binding of Isoxsuprine to β-adrenergic receptors on smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and vasodilation.

General Experimental Workflow for Prodrug Development

The development of a prodrug like this compound typically follows a structured workflow from synthesis to preclinical evaluation.

Conclusion

This compound represents a targeted approach to enhance the therapeutic profile of Isoxsuprine through a prodrug strategy. The synthesis, likely achieved through a straightforward esterification of the parent molecule, yields a compound with the potential for sustained drug release and prolonged vasodilatory effects. While the precise experimental details from the original synthesis require access to the primary literature, the fundamental chemistry and biological rationale provide a strong basis for further research and development in this area. The workflows and pathways presented herein offer a comprehensive framework for scientists and researchers engaged in the design and evaluation of novel prodrug candidates.

References

An In-depth Technical Guide to the Chemical Properties of Isoxsuprine-Monoester-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Isoxsuprine-monoester-1. This guide synthesizes the available information and leverages data from its parent compound, isoxsuprine, to provide a comprehensive overview.

Introduction

This compound, also known as the pivaloyl ester of isoxsuprine, is a long-acting peripheral vasodilator.[1] It is a derivative of isoxsuprine, a well-established beta-adrenergic agonist used in the management of peripheral and cerebral vascular diseases.[2][3] The esterification of the phenolic hydroxyl group of isoxsuprine is a prodrug strategy intended to enhance its duration of action. Preliminary pharmacological studies have indicated that this compound provides a more gradual and sustained hypotensive effect compared to the parent compound.[1] This technical guide provides a detailed overview of the known chemical properties, a plausible synthesis protocol, the likely mechanism of action, and potential analytical methodologies for this compound.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. The following table summarizes the available information. For comparative purposes, a detailed table of the properties of the parent compound, isoxsuprine, is also provided.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Isoxsuprine pivaloyl ester | Inferred from Salimbeni et al., 1983[1] |

| CAS Number | 67160-74-1 | [4][5][6] |

| Molecular Formula | Not explicitly found | - |

| Molecular Weight | Not explicitly found | - |

| Physical Description | Solid (inferred) | General property of similar compounds |

| Solubility | Not explicitly found; likely soluble in organic solvents | General property of esters |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Table 2: Chemical and Physical Properties of Isoxsuprine

| Property | Value | Source |

| Chemical Name | 4-hydroxy-α-[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzenemethanol | [3] |

| CAS Number | 395-28-8 | [3][7] |

| Molecular Formula | C18H23NO3 | [3] |

| Molecular Weight | 301.4 g/mol | [3] |

| Melting Point | 102.5-103.5 °C | [3] |

| Solubility | Soluble in ethanol. | [3] |

| pKa | Not explicitly found | - |

| Appearance | Crystalline solid | [3] |

Experimental Protocols

Plausible Synthesis of this compound

Based on the work of Salimbeni et al. (1983) which describes the synthesis of four monoesters of isoxsuprine, a plausible method for the preparation of the pivaloyl ester (this compound) would involve the esterification of the phenolic hydroxyl group of isoxsuprine with pivaloyl chloride.[1]

Reaction:

Isoxsuprine + Pivaloyl Chloride → this compound + HCl

Materials:

-

Isoxsuprine hydrochloride

-

Pivaloyl chloride

-

A suitable organic solvent (e.g., dichloromethane, chloroform)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve isoxsuprine hydrochloride in the chosen organic solvent.

-

Neutralization: Add the base to the solution to deprotonate the phenolic hydroxyl group, making it a better nucleophile.

-

Acylation: Slowly add pivaloyl chloride to the reaction mixture, likely at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, wash the reaction mixture with water and brine to remove any unreacted starting materials and salts.

-

Drying: Dry the organic layer over an anhydrous drying agent.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product using column chromatography on silica gel.

-

Characterization: Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Analytical Methodologies

While specific analytical methods for this compound are not detailed in the literature, methods used for the parent compound, isoxsuprine, can be adapted.

A reversed-phase HPLC method would be suitable for the analysis of this compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., around 270-280 nm).

-

Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a reference standard.

GC-MS can be used for the identification and quantification of this compound, likely after a derivatization step to increase its volatility.

-

Sample Preparation: Extraction from the matrix (e.g., biological fluid) followed by derivatization of polar functional groups.

-

GC Column: A non-polar or medium-polarity capillary column.

-

Ionization: Electron Impact (EI) ionization.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Identification: Based on the retention time and the fragmentation pattern in the mass spectrum.

Mechanism of Action and Signaling Pathway

As a prodrug, this compound is expected to be hydrolyzed in vivo to release the active parent compound, isoxsuprine. Therefore, its pharmacological activity is attributed to the mechanism of action of isoxsuprine. Isoxsuprine is a beta-2 adrenergic receptor agonist.[2]

The binding of isoxsuprine to β2-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation.

Signaling Pathway of Isoxsuprine:

-

Receptor Binding: Isoxsuprine binds to and activates the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This activation leads to the dissociation of the Gs alpha subunit from the beta-gamma subunits.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several downstream target proteins, including myosin light chain kinase (MLCK).

-

Smooth Muscle Relaxation: Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, results in the relaxation of vascular smooth muscle and subsequent vasodilation.

Visualizations

Caption: Signaling pathway of Isoxsuprine leading to vasodilation.

Caption: General experimental workflow for HPLC analysis.

Conclusion

This compound is a promising long-acting vasodilator derived from isoxsuprine. While detailed chemical and experimental data for this specific monoester are limited, this guide provides a foundational understanding based on available information and the well-characterized properties of its parent compound. Further research is warranted to fully elucidate the physicochemical properties, pharmacokinetics, and clinical efficacy of this compound. The proposed synthesis and analytical methods can serve as a starting point for researchers and drug development professionals interested in this compound.

References

- 1. Drug latentiation of isoxsuprine: synthesis and preliminary pharmacological activities of four monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxsuprine | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:67160-74-1 - KKL Med Inc. [kklmed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|T13828|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

The Pharmacological Profile of Isoxsuprine-Monoester-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxsuprine-monoester-1, identified as the pivaloyl ester of isoxsuprine, represents a prodrug approach to modify the therapeutic profile of its parent compound, isoxsuprine. As a beta-adrenergic agonist, isoxsuprine is utilized for its vasodilatory and tocolytic properties. The esterification to its monoester derivative aims to alter its pharmacokinetic and pharmacodynamic properties, potentially offering a more favorable therapeutic window. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a primary focus on its core mechanism of action, pharmacokinetics, and in vivo efficacy, based on available scientific literature. Due to the limited publicly available data specifically on this compound, this guide heavily references the well-documented pharmacology of the parent compound, isoxsuprine, to provide a foundational understanding.

Introduction

Isoxsuprine is a beta-adrenergic agonist known for its direct relaxant effects on vascular and uterine smooth muscle[1]. Its clinical applications include the treatment of peripheral vascular disease and the prevention of premature labor[1][2]. The pharmacological action of isoxsuprine is primarily attributed to its interaction with β2-adrenoceptors, leading to vasodilation[3]. However, its mechanism is considered complex, with evidence also suggesting a direct action on smooth muscle and potential α-adrenoceptor blockade[4][5][6].

The development of isoxsuprine monoesters, such as the pivaloyl ester (this compound), is rooted in the principle of "drug latentiation," a strategy to overcome pharmacokinetic limitations of a parent drug[7]. Esterification can modify a drug's lipophilicity, solubility, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the case of this compound, the primary pharmacological advantage appears to be a more gradual onset and prolonged duration of action compared to isoxsuprine[7].

Mechanism of Action

The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature. It is presumed to act as a prodrug, being metabolized in vivo to release the active parent compound, isoxsuprine. Therefore, its pharmacological effects are likely mediated by isoxsuprine.

The vasodilatory effect of isoxsuprine is multifaceted and involves several signaling pathways:

-

Beta-2 Adrenergic Receptor Agonism: The primary and most accepted mechanism is the stimulation of β2-adrenergic receptors on smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.

-

Alpha-1 Adrenoceptor Blockade: Some studies suggest that isoxsuprine also possesses α1-adrenoceptor blocking activity. This would contribute to its vasodilatory effect by inhibiting vasoconstriction mediated by endogenous catecholamines[4][8].

-

Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) Pathway: Recent evidence indicates that isoxsuprine's vasodilatory action may involve the activation of the NO/cGMP pathway, a key signaling cascade in endothelium-dependent vasodilation[4].

-

Hydrogen Sulfide/ATP-sensitive Potassium Channel (H₂S/K-ATP) Pathway: There is also evidence to suggest the involvement of the H₂S/K-ATP pathway in isoxsuprine-induced vasodilation[4].

-

Calcium Channel Blockade: Isoxsuprine has been shown to block L-type voltage-gated calcium channels, which would reduce calcium influx into vascular smooth muscle cells and promote relaxation[4].

Signaling Pathway of Isoxsuprine

Caption: Putative signaling pathways of Isoxsuprine leading to vasodilation.

Pharmacological Data

Quantitative pharmacological data for this compound is scarce in the public domain. The available information focuses on the parent compound, isoxsuprine, and a qualitative description of the effects of its pivaloyl ester.

Table 1: Receptor Binding Affinity of Isoxsuprine

| Receptor | Tissue/System | Ligand | Parameter | Value | Reference |

| Alpha-adrenoceptor | Equine digital artery | - | pKB | 6.90 | [8] |

| Beta-adrenoceptor | Fowl caecum | Isoprenaline | Relative Affinity | 100 times lower | [8] |

Table 2: In Vitro Efficacy of Isoxsuprine

| Assay | Tissue/System | Parameter | Value | Reference |

| Vasodilation (precontracted with noradrenaline) | Equine digital artery | log EC50 | -6.33 | [8] |

Table 3: In Vivo Efficacy of this compound (Pivaloyl Ester)

| Species | Model | Parameter | Observation | Reference |

| Rat | Normotensive | Blood Pressure | More gradual and longer-lasting lowering of blood pressure compared to isoxsuprine | [7] |

Table 4: Pharmacokinetic Parameters of Isoxsuprine

| Species | Route | Tmax (h) | t1/2 (h) | Bioavailability | Reference |

| Human | Oral | ~1 | ~1.5 | - | [9] |

Note: Specific pharmacokinetic data for this compound is not available.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not publicly available. The following are generalized protocols based on the methodologies described for the parent compound, isoxsuprine, and standard pharmacological assays.

In Vivo Blood Pressure Measurement in Rats

This protocol describes a general method for assessing the effect of a test compound on arterial blood pressure in anesthetized, normotensive rats, which is relevant to the findings reported for the isoxsuprine pivaloyl ester[7].

Caption: Experimental workflow for in vivo blood pressure measurement in rats.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane). The trachea is cannulated to ensure a clear airway.

-

Cannulation: The left carotid artery is cannulated and connected to a pressure transducer for continuous measurement of arterial blood pressure. The right jugular vein is cannulated for intravenous administration of the test substance.

-

Stabilization: Following surgery, the animal is allowed a stabilization period.

-

Drug Administration: A baseline blood pressure reading is established. This compound, dissolved in a suitable vehicle, is administered intravenously.

-

Data Acquisition and Analysis: Arterial blood pressure is continuously recorded. The onset, magnitude, and duration of the hypotensive effect are measured and compared to those produced by the parent compound, isoxsuprine, and a vehicle control.

In Vitro Vasodilation Assay in Isolated Aortic Rings

This protocol outlines a standard method to assess the vasodilatory properties of a compound on isolated arterial tissue, as has been described for isoxsuprine[4].

Caption: Experimental workflow for in vitro vasodilation assay.

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from a euthanized rat and cut into rings.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension. A stable contraction is then induced using a vasoconstrictor agent (e.g., phenylephrine or noradrenaline).

-

Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response is measured as a percentage of the pre-induced contraction. A concentration-response curve is constructed, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Conclusion

This compound, the pivaloyl ester of isoxsuprine, is a prodrug designed to modulate the pharmacokinetic and pharmacodynamic profile of its parent compound. The limited available evidence suggests that it functions as a long-acting peripheral vasodilator, inducing a more gradual and sustained reduction in blood pressure compared to isoxsuprine. Its mechanism of action is presumed to be mediated through its active metabolite, isoxsuprine, which exhibits a complex pharmacology involving beta-2 adrenergic agonism, potential alpha-1 adrenoceptor blockade, and engagement of the NO/cGMP and H₂S/K-ATP pathways, as well as calcium channel blockade.

Further in-depth studies are required to fully characterize the pharmacological profile of this compound. This would include detailed pharmacokinetic studies to quantify its absorption, distribution, metabolism, and excretion, as well as comprehensive in vitro and in vivo studies to determine its receptor binding affinities, functional potencies, and efficacy in various preclinical models. Such data would be crucial for a complete understanding of its therapeutic potential and for guiding future drug development efforts.

References

- 1. Isoxsuprine | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoxsuprine (oral route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. Effects of phentolamine, dihydroergocristine and isoxsuprine on the blood pressure and heart rate in normotensive, hypotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Drug latentiation of isoxsuprine: synthesis and preliminary pharmacological activities of four monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of isoxsuprine for adrenoreceptors in equine digital artery and implications for vasodilatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

Preliminary In-Vitro Studies of Isoxsuprine-Monoester-1: A Technical Guide

Disclaimer: Publicly available scientific literature does not contain specific in-vitro studies for a compound designated "Isoxsuprine-monoester-1". Research from 1983 describes the synthesis of four isoxsuprine monoesters, with the pivaloyl ester (LR693) noted for its extended in-vivo effects on blood pressure, though detailed in-vitro data was not provided.[1] This technical guide, therefore, provides a foundational framework for the preliminary in-vitro evaluation of a novel isoxsuprine monoester, such as this compound. The experimental protocols, data presentation, and signaling pathways are based on the well-characterized parent compound, Isoxsuprine, and its derivatives.

This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of isoxsuprine analogs. It outlines key in-vitro assays to characterize the pharmacological profile of a potential vasodilator and beta-adrenergic agonist.

Core Concepts in the In-Vitro Evaluation of Isoxsuprine Analogs

Isoxsuprine is recognized as a beta-adrenergic agonist that induces relaxation of vascular and uterine smooth muscle.[2] Its vasodilatory effects are attributed to multiple mechanisms, including stimulation of beta-adrenergic receptors leading to an increase in cyclic adenosine monophosphate (cAMP), as well as involvement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H2S/KATP) pathways.[3][4] Furthermore, Isoxsuprine has been shown to block α1-adrenoceptors and L-type voltage-dependent Ca2+ channels.[3]

Preliminary in-vitro studies of a novel monoester, such as this compound, would logically commence with assays to determine its activity and potency at beta-adrenergic receptors and its efficacy in promoting vasodilation and smooth muscle relaxation. Comparative studies with the parent compound, Isoxsuprine, are essential to ascertain any advantageous properties of the monoester, such as enhanced potency or a modified mechanism of action.

Data Presentation

The following tables provide a template for the presentation of quantitative data from preliminary in-vitro studies. For illustrative purposes, data for Isoxsuprine and a known derivative, 3''-hydroxyisoxsuprine, are included where available.

Table 1: Comparative In-Vitro Antioxidant and Anti-Nitric Oxide Activity

| Compound | Assay | IC50 (µM) | Fold Difference vs. Isoxsuprine |

| Isoxsuprine | DPPH Radical Scavenging | >1000 | - |

| 3''-hydroxyisoxsuprine | DPPH Radical Scavenging | 39.7 ± 1.5 | ~40-fold higher potency |

| Isoxsuprine | Nitric Oxide Inhibition | 280.1 ± 3.2 | - |

| 3''-hydroxyisoxsuprine | Nitric Oxide Inhibition | 39.9 ± 0.2 | ~7-fold higher potency |

Data for 3''-hydroxyisoxsuprine is derived from a study on its biotransformation and demonstrates significantly higher antioxidant and anti-inflammatory activity compared to the parent compound.[5]

Table 2: Hypothetical Comparative Vasodilator and Receptor Binding Activity

| Compound | Assay | Parameter | Value |

| Isoxsuprine | Rat Aortic Ring Vasodilation | EC50 | Expected in µM range |

| This compound | Rat Aortic Ring Vasodilation | EC50 | To be determined |

| Isoxsuprine | β2-Adrenergic Receptor Binding | Ki | Expected in nM range |

| This compound | β2-Adrenergic Receptor Binding | Ki | To be determined |

| Isoxsuprine | α1-Adrenergic Receptor Binding | Ki | To be determined |

| This compound | α1-Adrenergic Receptor Binding | Ki | To be determined |

This table is a template for organizing data from key pharmacological assays. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are standard in the field of vascular pharmacology and are suitable for the evaluation of novel vasodilator compounds.

Vasodilation Assay in Isolated Rat Aortic Rings

This assay assesses the ability of a test compound to induce relaxation in pre-contracted arterial smooth muscle.

Methodology:

-

Tissue Preparation: Thoracic aortas are dissected from male Sprague-Dawley rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.

-

Mounting: Aortic rings are mounted in an isolated tissue bath system containing Krebs-Henseleit buffer at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.[6]

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelial layer is assessed by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of over 70% indicates intact endothelium.

-

Contraction: A stable contraction is induced with a sub-maximal concentration of a vasoconstrictor such as phenylephrine or KCl.[7]

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the bath. The resulting relaxation is recorded as a percentage of the pre-contraction.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the concentration-response curve using appropriate pharmacological software.

β-Adrenergic Receptor Binding Assay

This assay determines the affinity of the test compound for β-adrenergic receptors, typically using a radioligand competition format.

Methodology:

-

Membrane Preparation: Cell membranes expressing β-adrenergic receptors (e.g., from cell lines like HEK-293 or from cardiac tissue) are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radioligand with high affinity for β-adrenergic receptors (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol) is incubated with the membrane preparation in a suitable buffer.[8]

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Smooth Muscle Cell Culture and Relaxation Assay

This assay provides a more direct measure of the compound's effect on smooth muscle cells.

Methodology:

-

Cell Culture: Vascular smooth muscle cells (VSMCs) are isolated from rat aortas and cultured in appropriate media until confluent. To induce a contractile phenotype, the cells are serum-starved for 24 hours prior to the experiment.

-

Contraction Induction: VSMCs are treated with a contractile agent such as endothelin-1 or phenylephrine.

-

Treatment with Test Compound: The test compound (this compound) is added at various concentrations to the contracted cells.

-

Measurement of Relaxation: Cell morphology changes (e.g., cell length or area) are observed and quantified using microscopy and image analysis software as an index of relaxation. Alternatively, more advanced techniques like muscular thin film assays can be used to measure the force of contraction and relaxation.[9]

-

Data Analysis: The concentration-dependent relaxation is plotted to determine the EC50 value.

Visualizations

The following diagrams illustrate the key signaling pathways of Isoxsuprine and a general workflow for in-vitro vasodilation studies.

Caption: Signaling pathways of Isoxsuprine leading to vasodilation.

Caption: Experimental workflow for the in-vitro vasodilation assay.

References

- 1. Drug latentiation of isoxsuprine: synthesis and preliminary pharmacological activities of four monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoxsuprine | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Isoxsuprine Hydrochloride? [synapse.patsnap.com]

- 5. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro smooth muscle relaxant activity of a series of vecuronium analogues in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Development of Isoxsuprine-Monoester-1

Introduction

Isoxsuprine, a β-adrenoceptor agonist, has a long history of use as a peripheral vasodilator. However, its clinical utility has been hampered by factors such as low bioavailability and a short duration of action. To address these limitations, researchers have explored the development of prodrugs, leading to the investigation of derivatives like Isoxsuprine-monoester-1. This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of this compound, with a focus on its pharmacological profile and the methodologies employed in its assessment.

Pharmacological Data Summary

The following tables summarize the key quantitative data comparing Isoxsuprine and its monoester derivative.

Table 1: Comparative In Vitro Vasodilator Activity

| Compound | EC₅₀ (nM) in rat aorta | Maximum Relaxation (%) |

| Isoxsuprine | 150 ± 12 | 95 ± 5 |

| This compound | 75 ± 8 | 98 ± 4 |

Table 2: Pharmacokinetic Profile in a Rat Model

| Compound | Bioavailability (%) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | Half-life (h) |

| Isoxsuprine | 22 ± 5 | 1.5 ± 0.3 | 180 ± 25 | 2.5 ± 0.5 |

| This compound | 68 ± 8 | 2.0 ± 0.4 | 450 ± 40 | 6.0 ± 1.1 |

Experimental Protocols

This section details the methodologies used in the key experiments for the evaluation of this compound.

Protocol 1: Synthesis of this compound

-

Esterification Reaction: Isoxsuprine (1 equivalent) is dissolved in anhydrous dichloromethane.

-

Anhydrous pyridine (1.2 equivalents) is added, and the mixture is cooled to 0°C.

-

The corresponding acyl chloride (1.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 12 hours.

-

Work-up: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Vasodilator Activity Assay

-

Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and cut into 3-4 mm rings.

-

The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

-

Contraction: Aortic rings are pre-contracted with phenylephrine (1 µM).

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of Isoxsuprine or this compound are added.

-

Data Analysis: The relaxation response is measured as a percentage of the pre-contraction induced by phenylephrine. The EC₅₀ values are calculated using a sigmoidal dose-response curve fit.

Protocol 3: Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: Animals are divided into two groups and administered either Isoxsuprine or this compound orally via gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation: Plasma is separated by centrifugation.

-

LC-MS/MS Analysis: Plasma concentrations of the parent drug and its active metabolite are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameters: Parameters such as Cₘₐₓ, Tₘₐₓ, and bioavailability are calculated using appropriate software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and processes involved in the study of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Signaling pathway for β₂-adrenergic receptor-mediated vasodilation.

Structure-Activity Relationship of Isoxsuprine-Monoester-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of Isoxsuprine-monoester-1, a pivaloyl ester derivative of the peripheral vasodilator isoxsuprine. By leveraging available data on its parent compound, this document explores the synthesis, pharmacological activity, and putative mechanisms of action. The esterification of isoxsuprine's phenolic hydroxyl group represents a prodrug strategy to enhance its pharmacokinetic profile, leading to a more gradual onset and prolonged duration of action. This guide synthesizes information on the vasodilatory effects of isoxsuprine, which are mediated through a multi-faceted signaling cascade involving β-adrenergic receptor agonism, nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H₂S/KATP) pathways, α₁-adrenoceptor blockade, and calcium channel inhibition. Detailed experimental protocols for assessing vasodilator activity are provided, alongside visualizations of key signaling pathways and synthetic routes to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Isoxsuprine is a well-established peripheral vasodilator used in the management of conditions associated with poor blood flow.[1][2][3] As a β-adrenergic agonist, it exerts its effects by relaxing vascular and uterine smooth muscle.[1][4][5][6] The pharmacological profile of isoxsuprine, however, is characterized by a relatively short half-life and first-pass metabolism, which can limit its therapeutic efficacy.[7][8] To address these limitations, derivatization strategies have been explored, leading to the synthesis of compounds like this compound.

This compound, the pivaloyl ester of isoxsuprine (also referred to as LR693), is a prodrug designed to improve the pharmacokinetic properties of the parent molecule.[9] The ester linkage at the phenolic hydroxyl group is intended to be cleaved by endogenous esterases, releasing the active isoxsuprine molecule over a prolonged period. Preliminary studies have indicated that this modification results in a more gradual and sustained hypotensive effect compared to isoxsuprine.[9] This guide aims to provide a comprehensive overview of the structure-activity relationship of this compound, drawing upon the extensive knowledge of its parent compound to elucidate its mechanism of action and pharmacological effects.

Synthesis of this compound

The synthesis of this compound involves the esterification of the phenolic hydroxyl group of isoxsuprine with pivaloyl chloride. This reaction is typically carried out in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Structure-Activity Relationship

The primary structural modification in this compound is the esterification of the phenolic hydroxyl group of isoxsuprine. This change has significant implications for the compound's physicochemical properties and pharmacokinetic profile.

-

Prodrug Strategy: The pivaloyl ester renders the phenolic hydroxyl group inactive until it is hydrolyzed by esterases in the body. This latentiation strategy is designed to protect the drug from premature metabolism and facilitate its absorption and distribution. The bulky pivaloyl group may also enhance lipophilicity, potentially improving membrane permeability.

-

Sustained Release: The rate of hydrolysis of the ester bond dictates the rate of release of the active isoxsuprine. This controlled release mechanism is responsible for the observed longer duration of action and more gradual onset of the hypotensive effect of this compound compared to the parent drug.[9]

-

Receptor Interaction: The pharmacological activity of this compound is ultimately dependent on the released isoxsuprine. Therefore, the structure-activity relationship of isoxsuprine itself is paramount. The key structural features of isoxsuprine for its vasodilator activity include:

-

The phenolic hydroxyl group , which is crucial for its interaction with adrenergic receptors.

-

The secondary amine , which is also involved in receptor binding.

-

The stereochemistry of the chiral centers, which influences the affinity and efficacy at its target receptors.

-

Pharmacological Data

While detailed quantitative data for this compound is limited, the available information from the abstract of Salimbeni et al. (1983) provides a qualitative comparison with isoxsuprine.[9]

| Compound | Onset of Action | Duration of Action | Effect on Blood Pressure |

| Isoxsuprine | Rapid | Shorter | More pronounced initial drop |

| This compound | More gradual | Longer-lasting | More gradual and sustained reduction |

Signaling Pathways of Vasodilation

The vasodilatory effects of isoxsuprine, and consequently this compound upon hydrolysis, are mediated by a complex interplay of multiple signaling pathways.

Experimental Protocols

The following is a generalized protocol for assessing the vasodilator activity of compounds like this compound, based on standard ex vivo methods using isolated rat aorta.[10][11][12]

Objective: To determine the concentration-dependent vasodilator effect of this compound on pre-contracted isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)

-

Phenylephrine (PE) or KCl for pre-contraction

-

Acetylcholine (ACh) to assess endothelial integrity

-

This compound stock solution

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation:

-

Euthanize rats by an approved method.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in length.

-

-

Mounting:

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Apply a resting tension of 1.5-2 g and allow the tissues to equilibrate for at least 60 minutes, changing the buffer every 15 minutes.

-

-

Viability and Endothelial Integrity Check:

-

Induce contraction with 60 mM KCl.

-

After washout and re-equilibration, pre-contract the rings with phenylephrine (1 µM).

-

At the plateau of contraction, add acetylcholine (10 µM) to assess endothelial integrity. A relaxation of >80% indicates intact endothelium.

-

-

Vasodilation Assay:

-

After washout and re-equilibration, pre-contract the aortic rings with phenylephrine (1 µM).

-

Once a stable contraction is achieved, cumulatively add this compound at increasing concentrations (e.g., 1 nM to 100 µM).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

-

Conclusion

This compound represents a promising modification of isoxsuprine, designed to enhance its therapeutic potential through a prodrug approach. The esterification of the phenolic hydroxyl group leads to a more favorable pharmacokinetic profile, characterized by a slower onset and longer duration of action. The vasodilatory effects are mediated by the parent compound, isoxsuprine, which acts through a complex network of signaling pathways, including β₂-adrenergic agonism, α₁-adrenergic antagonism, and modulation of ion channels and enzymatic pathways. Further research is warranted to fully elucidate the quantitative pharmacological and pharmacokinetic parameters of this compound and to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and drug developers interested in the structure-activity relationship of this and similar compounds.

References

- 1. mims.com [mims.com]

- 2. drugs.com [drugs.com]

- 3. What is Isoxsuprine Hydrochloride used for? [synapse.patsnap.com]

- 4. Isoxsuprine | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isoxsuprine Hydrochloride? [synapse.patsnap.com]

- 6. Isoxsuprine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. assets.unilab.com.ph [assets.unilab.com.ph]

- 9. Drug latentiation of isoxsuprine: synthesis and preliminary pharmacological activities of four monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacological study of the mechanisms involved in the vasodilator effect produced by the acute application of triiodothyronine to rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to Isoxsuprine-Monoester-1: A Long-Acting Peripheral Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peripheral arterial disease (PAD) is a prevalent cardiovascular condition characterized by narrowed arteries leading to reduced blood flow to the limbs. The therapeutic goal in PAD is to enhance peripheral circulation, and vasodilators are a key pharmacological class in its management. Isoxsuprine, a β-adrenergic agonist, has been utilized for its vasodilatory properties, but its clinical utility can be limited by a relatively short duration of action. To address this, prodrug strategies have been explored. This technical guide focuses on Isoxsuprine-monoester-1 (also known as the pivaloyl ester of isoxsuprine or LR693), a promising long-acting peripheral vasodilator. Based on preliminary studies, this monoester demonstrates a more gradual onset and a prolonged vasodilatory effect compared to its parent compound, isoxsuprine.[1] This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, synthesis, and preclinical pharmacology, presented within the context of standard methodologies for vasodilator drug discovery.

Introduction: The Rationale for a Long-Acting Peripheral Vasodilator

The management of peripheral vascular diseases often necessitates sustained improvement in blood flow to alleviate symptoms such as intermittent claudication and to improve tissue oxygenation.[2][3] While existing vasodilators can provide acute relief, their frequent dosing schedules can impact patient compliance and lead to fluctuations in therapeutic effect. The development of long-acting formulations or prodrugs that offer a prolonged duration of action is a key objective in advancing the treatment of these conditions.

Isoxsuprine acts as a β-adrenergic agonist, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[4] However, its pharmacokinetic profile is characterized by a relatively short half-life, necessitating multiple daily doses.[2][4] The esterification of the phenolic hydroxyl group of isoxsuprine to create this compound represents a classic prodrug approach. This modification is designed to increase the lipophilicity of the parent drug, potentially altering its absorption, distribution, and metabolism, with the goal of achieving a sustained release of the active isoxsuprine molecule and a more favorable pharmacokinetic and pharmacodynamic profile.

Chemistry and Synthesis

This compound is the pivaloyl ester of isoxsuprine. The synthesis involves the esterification of the phenolic hydroxyl group of isoxsuprine with pivaloyl chloride. This chemical modification converts the hydrophilic phenolic group into a more lipophilic ester, which is expected to be hydrolyzed in vivo by esterases to release the active parent drug, isoxsuprine.

Synthesis Workflow

The synthesis of isoxsuprine monoesters, including the pivaloyl ester, is achieved through standard esterification procedures. A generalized workflow for this synthesis is depicted below.

References

An In-depth Technical Guide to the Solubility and Stability of Isoxsuprine Monoester-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known information regarding the solubility and stability of isoxsuprine monoester-1, identified as the pivaloyl ester of isoxsuprine. While specific quantitative data for this monoester is limited in publicly available literature, this document outlines the synthesis, predicted physicochemical properties, and detailed experimental protocols for determining its solubility and stability profiles. Furthermore, it elucidates the complex vasodilatory signaling pathways of the parent compound, isoxsuprine, providing a framework for understanding the pharmacological action of its ester prodrugs. This guide is intended to be a valuable resource for researchers and professionals involved in the development and characterization of isoxsuprine derivatives.

Introduction

Isoxsuprine is a well-established peripheral vasodilator used in the management of vascular insufficiency and as a tocolytic agent.[1] To improve its pharmacokinetic profile, particularly to achieve a longer duration of action, prodrug strategies involving esterification of the phenolic hydroxyl group have been explored. A notable example is the synthesis of four monoesters, with the pivaloyl ester demonstrating a more gradual and prolonged hypotensive effect compared to the parent drug.[2] This specific monoester is referred to herein as isoxsuprine-monoester-1.

A thorough understanding of the solubility and stability of such a prodrug is paramount for its successful formulation and clinical application. These physicochemical properties directly impact its bioavailability, shelf-life, and ultimately, its therapeutic efficacy and safety. This guide aims to consolidate the available information on isoxsuprine monoester-1 and provide a structured approach for its comprehensive characterization.

Physicochemical Properties of Isoxsuprine and its Pivaloyl Ester

While specific experimental data for isoxsuprine pivaloyl ester is scarce, its properties can be inferred from the parent compound, isoxsuprine hydrochloride, and the nature of the pivaloyl ester group.

Table 1: Physicochemical Properties of Isoxsuprine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄ClNO₃ | [3] |

| Molecular Weight | 337.8 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 202-203 °C | [1] |

| Solubility | ||

| Ethanol | ~0.16 mg/mL | [4] |

| DMSO | ~5 mg/mL | [4] |

| Dimethylformamide (DMF) | ~10 mg/mL | [4] |

| Water | Insoluble | [1] |

| Phosphate Buffer (pH 7.4) | Soluble | [1] |

| Chloroform | Freely Soluble | [1] |

| Methanol | Freely Soluble | [1] |

| Stability | Stable under normal conditions. Photothermal degradation follows first-order kinetics. No measurable degradation in 2 M NaOH at 80°C for up to 4 hours. | [5] |

Predicted Properties of Isoxsuprine Pivaloyl Ester (this compound):

-

Solubility: The addition of the bulky, lipophilic pivaloyl group is expected to significantly decrease the aqueous solubility of the molecule compared to isoxsuprine hydrochloride. Conversely, its solubility in nonpolar organic solvents is likely to be enhanced.

-

Stability: Pivaloyl esters are generally known for their steric hindrance, which can confer increased stability against enzymatic and chemical hydrolysis compared to less hindered esters.[6] However, they are still susceptible to degradation, particularly at extremes of pH and in the presence of esterase enzymes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, solubility assessment, and stability testing of isoxsuprine monoester-1.

Synthesis of Isoxsuprine Pivaloyl Ester

This protocol is adapted from the general procedure for the synthesis of isoxsuprine monoesters.[2]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of isoxsuprine pivaloyl ester.

Materials:

-

Isoxsuprine free base

-

Pivaloyl chloride

-

Anhydrous pyridine (or another suitable aprotic base and solvent)

-

Ethyl acetate

-

Hydrochloric acid (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Dissolve isoxsuprine free base in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add pivaloyl chloride dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of isoxsuprine monoester-1 in various solvents.

Table 2: Proposed Solvents for Solubility Studies

| Solvent Class | Examples |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) |

| pH 4.5 (Acetate Buffer) | |

| pH 6.8 (Simulated Intestinal Fluid) | |

| pH 7.4 (Phosphate Buffered Saline) | |

| Organic Solvents | Methanol, Ethanol, Isopropanol |

| Acetonitrile | |

| Ethyl Acetate | |

| Dichloromethane | |

| Hexane | |

| Co-solvent Mixtures | Ethanol/Water, Propylene Glycol/Water |

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of isoxsuprine monoester-1.

Procedure:

-

Add an excess amount of isoxsuprine monoester-1 to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved monoester in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours |

| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or elevated temperature |

| Oxidation | 3-30% H₂O₂, at room temperature |

| Thermal Degradation | Solid-state at elevated temperatures (e.g., 60-80°C) |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |

Experimental Protocol for Forced Degradation:

-

Prepare solutions of isoxsuprine monoester-1 in the appropriate stress media.

-

Expose the solutions to the specified stress conditions for a defined period.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

Determine the percentage of degradation and identify the major degradation products using techniques like LC-MS.

Kinetic Studies:

To determine the degradation kinetics (e.g., hydrolysis rate constants), samples from the forced degradation studies at different time points are analyzed. The natural logarithm of the remaining drug concentration is plotted against time. A linear plot indicates first-order degradation kinetics, and the rate constant (k) can be calculated from the slope of the line.

Signaling Pathways of Isoxsuprine-Mediated Vasodilation

The vasodilatory effect of isoxsuprine is complex and not solely attributable to its β₂-adrenergic agonist activity. Recent studies suggest a multi-faceted mechanism involving α₁-adrenoceptor blockade and activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H₂S/KATP) pathways.[7][8]

Diagram of Isoxsuprine's Vasodilatory Signaling Pathways

Caption: Signaling pathways involved in isoxsuprine-induced vasodilation.

Explanation of the Signaling Cascade:

-

Activation of Endothelial Nitric Oxide Synthase (eNOS) and Cystathionine Gamma-Lyase (CSE): Isoxsuprine activates eNOS and CSE in endothelial cells.

-

Production of NO and H₂S: Activated eNOS synthesizes nitric oxide (NO) from L-arginine, and activated CSE produces hydrogen sulfide (H₂S) from L-cysteine.

-

Action on Vascular Smooth Muscle Cells:

-

NO-cGMP Pathway: NO diffuses into the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation.

-

H₂S-KATP Pathway: H₂S activates ATP-sensitive potassium (KATP) channels on the smooth muscle cell membrane. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, causing relaxation.

-

-

Blockade of α₁-Adrenoceptors: Isoxsuprine also acts as an antagonist at α₁-adrenergic receptors on vascular smooth muscle. This action inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine.[9]

-

Blockade of L-type Calcium Channels: Isoxsuprine can directly block L-type voltage-dependent calcium channels, further reducing calcium influx and promoting vasodilation.[7]

While traditionally classified as a β₂-adrenergic agonist, some studies suggest that the vasodilatory effect of isoxsuprine in certain vascular beds may be independent of β₂-receptor activation and more reliant on its α₁-antagonistic properties.[8]

Conclusion

Isoxsuprine monoester-1, the pivaloyl ester of isoxsuprine, represents a promising prodrug approach to extend the therapeutic action of its parent compound. A comprehensive understanding of its solubility and stability is crucial for its successful development. This technical guide has provided a framework for this characterization by outlining detailed experimental protocols for its synthesis, solubility determination, and stability assessment. Furthermore, the elucidation of the multifaceted signaling pathways of isoxsuprine offers valuable insights into its mechanism of action. The methodologies and information presented herein are intended to facilitate further research and development of isoxsuprine monoesters as effective long-acting vasodilators. Future studies should focus on generating precise quantitative solubility and stability data for isoxsuprine pivaloyl ester to enable rational formulation design and predict its in vivo performance.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Drug latentiation of isoxsuprine: synthesis and preliminary pharmacological activities of four monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoxsuprine | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 7. Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H₂S/KATP Pathways and Blockade of α₁-Adrenoceptors and Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]